![molecular formula C17H25BrN2O4S B14080015 tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate CAS No. 1002360-24-8](/img/structure/B14080015.png)
tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a bromophenyl group, and a sulfonyl amino moiety. Its chemical properties make it a valuable reagent in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- involves several steps. The primary synthetic route includes the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability .
Comparación Con Compuestos Similares
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 3-[[[(4-phenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester: This compound lacks the bromine atom, resulting in different reactivity and binding properties.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a piperazine ring instead of a piperidine ring, leading to variations in its chemical behavior and applications.
The unique combination of functional groups in 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- makes it a valuable compound in various fields of research, offering distinct advantages over its analogs.
Propiedades
Número CAS |
1002360-24-8 |
|---|---|
Fórmula molecular |
C17H25BrN2O4S |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[[(4-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-13(12-20)11-19-25(22,23)15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3/t13-/m1/s1 |
Clave InChI |
CLFSMSJFZSHDQD-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
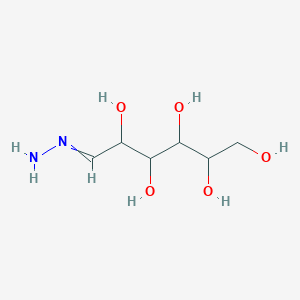
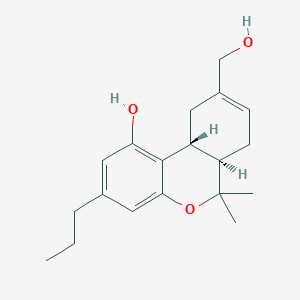

![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
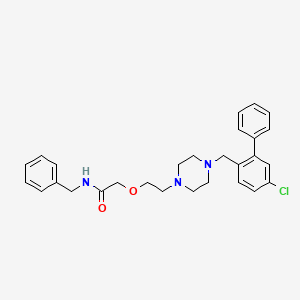
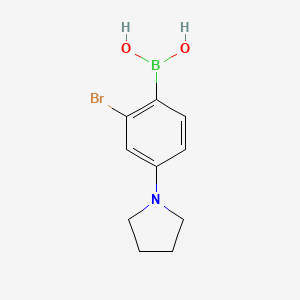
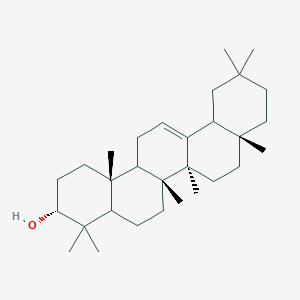
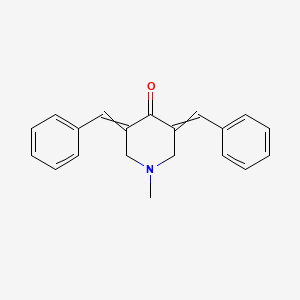
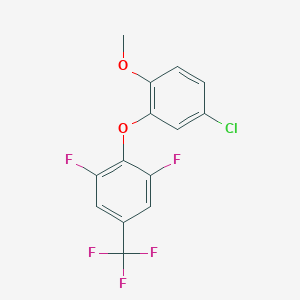
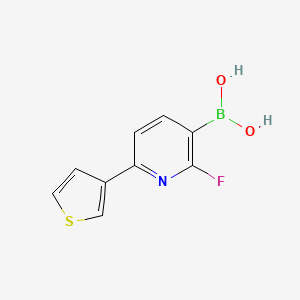
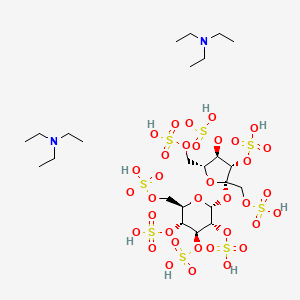
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
